molecular formula C11H14O2 B140339 2-(4-Ethylphenyl)propanoic acid CAS No. 3585-52-2

2-(4-Ethylphenyl)propanoic acid

Cat. No.: B140339
CAS No.: 3585-52-2
M. Wt: 178.23 g/mol
InChI Key: VGMCZELQCNPMQV-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)propanoic acid, also known as this compound, is an organic compound with the molecular formula C11H14O2. It is a derivative of propanoic acid where the hydrogen atom at the second position is replaced by a 4-ethylphenyl group. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)propanoic acid typically involves the Friedel-Crafts alkylation reaction. In this process, 4-ethylbenzene is reacted with propanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar Friedel-Crafts alkylation processes, but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Ethylphenyl)propanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Ethylphenyl)propanoic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various fields .

Biological Activity

2-(4-Ethylphenyl)propanoic acid, commonly known as racemic pelubiprofen , is a compound that has garnered attention for its biological activities, particularly in the field of pharmacology. This article delves into its biological activity, focusing on its anti-inflammatory properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C11H14O2
  • Molecular Weight : 178.23 g/mol
  • CAS Number : 3585-52-2

Biological Activity Overview

This compound is primarily recognized for its non-steroidal anti-inflammatory drug (NSAID) properties. It exhibits significant analgesic and anti-inflammatory effects, making it a candidate for treating various inflammatory conditions.

The biological activity of this compound is largely attributed to its ability to inhibit cyclooxygenase (COX) enzymes. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. The compound's selective inhibition of COX-2 over COX-1 suggests a reduced risk of gastrointestinal side effects commonly associated with traditional NSAIDs.

In Vitro Studies

Several studies have evaluated the anti-inflammatory effects of this compound:

  • Cell Culture Studies : In vitro experiments using human fibroblast cells demonstrated that treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. These findings suggest that the compound may modulate inflammatory responses at the cellular level.
  • MTT Assay : An MTT assay was conducted to assess cell viability in the presence of this compound. Results indicated that concentrations up to 100 µM did not exhibit cytotoxicity, supporting its safety profile for further therapeutic exploration .

In Vivo Studies

Animal models have also been utilized to assess the efficacy of this compound:

  • Carrageenan-Induced Paw Edema Model : In rats, administration of this compound significantly reduced paw swelling compared to control groups, indicating potent anti-inflammatory activity .

Case Studies

  • Pelubiprofen in Clinical Use : A clinical study involving patients with osteoarthritis showed that pelubiprofen provided significant pain relief compared to placebo, with a favorable safety profile. Patients reported improved mobility and reduced pain levels after four weeks of treatment .
  • Combination Therapies : Research has explored the use of this compound in combination with other analgesics to enhance therapeutic outcomes in chronic pain management. Preliminary results indicate synergistic effects when combined with acetaminophen .

Comparative Analysis

PropertyThis compoundTraditional NSAIDs (e.g., Ibuprofen)
COX SelectivityMore selective for COX-2Non-selective
Gastrointestinal Side EffectsLower riskHigher risk
Analgesic EfficacyModerateHigh
Anti-inflammatory ActivitySignificantSignificant

Properties

IUPAC Name

2-(4-ethylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-9-4-6-10(7-5-9)8(2)11(12)13/h4-8H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMCZELQCNPMQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3585-52-2
Record name 2-(4-Ethylphenyl)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003585522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-ethylphenyl)propanoic acid
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Record name 2-(4-ETHYLPHENYL)PROPIONIC ACID
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Synthesis routes and methods

Procedure details

To a mixed solvent of dried 1-methylpyrrolidine (6.0 ml.) and triethylamine (10.0 ml.) were added potassium tertiary-butoxide (11.7 g., 104 mmoles), 4.15 ml. 1,4-diethylbenzene (3.60 g. 26.8 mmoles). The flask was flushed with nitrogen, and the reaction mixture was stirred in an ice-water bath for 15 minutes. n-Butyllithium (2.50M.) (8.0 ml, 20.0 mmoles) was charged dropwise into the flask over a period of 10 minutes. A red suspension developed upon additions of n-butyllithium. The mixture was stirred for 5 hours under ice-water cooling. After completion of the reaction, the reaction mixture was carbonated with 200 ml. of dry-ice inside a dry-box under a nitrogen atmosphere. The resulting white solid mass was then hydrolyzed with water (3 ml.) on the next morning. After removal of all volatile components under vacuum, the solid paste was dissolved in water and washed with pentane. The aqueous layer was acidified with dilute hydrochloric acid and extracted with ether. The combined ether extracts were dried over sodium sulfate, filtered and concentrated to afford 4-ethylphenylpropionic acid (2.76 g., 15.5 moles), corresponding to a yield of 77.5% based on n-butyllithium.
Quantity
6 mL
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11.7 g
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10 mL
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3.6 g
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8 mL
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3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.